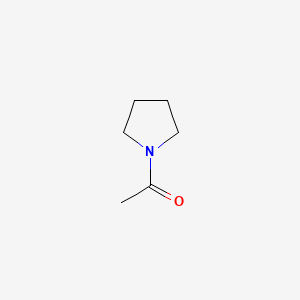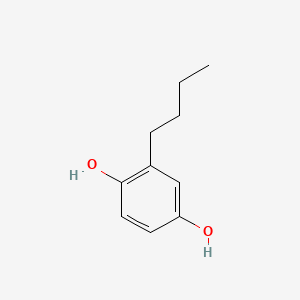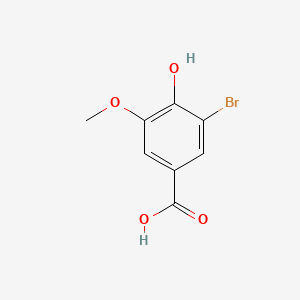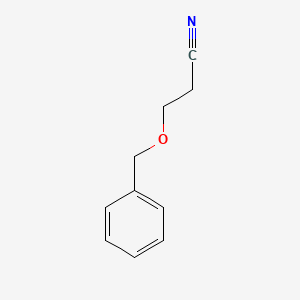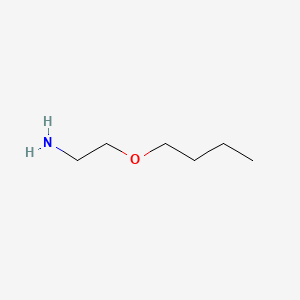
3,3'-Bipyridine
概要
説明
3,3’-Bipyridine is a type of bipyridine, which is an aromatic nitrogen-containing heterocycle . It is a colorless solid that is soluble in organic solvents and slightly soluble in water . The molecular formula of 3,3’-Bipyridine is C10H8N2 .
Synthesis Analysis
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .Molecular Structure Analysis
The molecular structure of 3,3’-Bipyridine is available as a 2D Mol file . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Physical And Chemical Properties Analysis
3,3’-Bipyridine has a density of 1.1±0.1 g/cm3, a boiling point of 291.5±0.0 °C at 760 mmHg, a vapour pressure of 0.0±0.5 mmHg at 25°C, an enthalpy of vaporization of 51.0±3.0 kJ/mol, and a flash point of 115.6±12.6 °C .科学的研究の応用
Comprehensive Analysis of 3,3’-Bipyridine Applications
3,3’-Bipyridine is a versatile compound with a wide range of applications in scientific research. Below is a detailed analysis of unique applications across various fields.
Transition-Metal Catalysis: 3,3’-Bipyridine serves as an important ligand in transition-metal catalysis. Its ability to coordinate with metals enhances the efficiency of catalytic reactions, including cross-coupling reactions such as Suzuki, Negishi, and Stille couplings . This coordination is crucial for the synthesis of complex organic compounds and materials.
Photosensitizers: In the field of photophysics and photochemistry, 3,3’-Bipyridine derivatives are used as photosensitizers . They play a significant role in light-induced processes, which are fundamental for solar energy conversion and photodynamic therapy.
Supramolecular Chemistry: The nitrogen atoms in 3,3’-Bipyridine can interact with various molecules through non-covalent interactions, leading to the formation of supramolecular structures . These structures have potential applications in the development of new materials with unique properties, such as self-healing materials or molecular machines.
Biological Activity: Bipyridine derivatives, including 3,3’-Bipyridine, are used to create biologically active molecules . These molecules can interact with biological systems, leading to potential applications in drug development and as probes in biochemical research.
Electrochemical Applications: The strong electron-accepting properties of 3,3’-Bipyridine make it suitable for electrochemical applications . It is used in the design of redox-active compounds, which are essential for developing new types of batteries and electrochemical sensors.
Viologens: When quaternized, 3,3’-Bipyridine forms viologens, which are known for their electrochemical properties . Viologens are used in electrochromic devices, redox flow batteries, and as electron-transfer mediators in various chemical processes.
Synthesis of Functionalized Bipyridines: Functionalized bipyridines are synthesized using 3,3’-Bipyridine as a precursor . These functionalized derivatives have applications ranging from novel synthetic transformations to the design of new materials with tailored properties.
Atropisomery and Chirality: 3,3’-Bipyridine can be modified to introduce chirality through ring functionalization or restricted rotation, known as atropisomery . Chiral bipyridines are important in asymmetry-based applications, including enantioselective catalysis and chiral recognition.
作用機序
Target of Action
The primary target of 3,3’-Bipyridine is the cAMP phosphodiesterase III isoenzyme . This enzyme plays a crucial role in the hydrolysis of cAMP, a second messenger involved in many biological processes .
Mode of Action
3,3’-Bipyridine acts as a non-receptor mediated inhibitor of the cAMP phosphodiesterase III isoenzyme . By inhibiting this enzyme, it decreases the hydrolysis of cAMP, leading to an increase in cAMP levels . This increase in cAMP activates adenyl cyclase, which in turn increases protein kinases and the phosphorylation of proteins . The net result is an influx of Ca2+ into muscle .
Biochemical Pathways
The increase in cAMP levels affects several biochemical pathways. It leads to an increase in inotropy (force of heart’s contraction), vascular and bronchial muscle relaxation . This results in increased stroke volume and cardiac output .
Pharmacokinetics
The pharmacokinetic properties of 3,3’-Bipyridine are characterized by its distribution, metabolism, and elimination. It has a volume of distribution of 0.38L/kg and is 70% protein-bound . Its metabolism is minimal, and it is primarily eliminated through the kidneys . The half-life of 3,3’-Bipyridine is approximately 2.3 hours, and its action ceases 8 hours post termination of infusion .
Result of Action
The result of 3,3’-Bipyridine’s action is an increase in cardiac output due to its positive inotropic effect and muscle relaxation . This makes it effective in patients with low cardiac output states .
Action Environment
The action, efficacy, and stability of 3,3’-Bipyridine can be influenced by various environmental factors. For instance, its action can be affected by the presence of other drugs such as beta-blockers . It’s also worth noting that 3,3’-Bipyridine is a colorless solid, soluble in organic solvents and slightly soluble in water , which can influence its stability and efficacy in different environments.
Safety and Hazards
将来の方向性
Recent research has focused on the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are being examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
特性
IUPAC Name |
3-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVABAUFQJWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206821 | |
| Record name | 3,3'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bipyridine | |
CAS RN |
581-46-4 | |
| Record name | 3,3′-Bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=581-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Bipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-BIPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4E4PPN49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3,3'-Bipyridine?
A1: 3,3'-Bipyridine has the molecular formula C10H8N2 and a molecular weight of 156.19 g/mol.
Q2: What spectroscopic techniques are used to characterize 3,3'-Bipyridine derivatives?
A2: Researchers commonly use Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, photoluminescence spectroscopy, and Raman spectroscopy to characterize 3,3'-Bipyridine derivatives. [, , , , ]
Q3: Can 3,3'-Bipyridine derivatives function as ligands in catalytic reactions?
A4: Yes, 3,3'-Bipyridine can act as a ligand in organometallic complexes that catalyze various reactions. One example is its use in a palladium catalyst system for the asymmetric triple-carbonylation of styrene. []
Q4: How does the structure of the 3,3'-Bipyridine ligand influence its catalytic properties?
A5: The structure of the 3,3'-Bipyridine ligand, particularly the substituents attached to the pyridine rings, significantly impacts its steric and electronic properties, ultimately affecting the catalytic activity and selectivity of the resulting metal complexes. For example, electron-rich phosphine substituents on the 3,3'-Bipyridine scaffold lead to higher enantioselectivity in gold-catalyzed asymmetric cycloisomerization of 1,6-enynes. []
Q5: How is computational chemistry used in the study of 3,3'-Bipyridine derivatives?
A6: Researchers employ computational chemistry to model and predict the properties of 3,3'-Bipyridine derivatives. For instance, Density Functional Theory (DFT) calculations help rationalize the coordination behavior of 3,3'-Bipyridine-N,N'-dioxide isomers with different lanthanide salts. [] Furthermore, computational modeling is employed to understand the effect of THz radiation on the conductance of biphenyl-like molecular junctions containing 3,3'-Bipyridine. []
Q6: How do structural modifications of 3,3'-Bipyridine affect its activity and properties?
A7: Structural modifications, particularly the introduction of various substituents at different positions of the 3,3'-Bipyridine core, profoundly impact the compound's activity and properties. For example, the introduction of electron-withdrawing groups can lower the HOMO level, influencing its performance in perovskite solar cells. [] Additionally, incorporating donor and acceptor groups can alter its optical properties, making it suitable for nonlinear optical applications. [, , ]
Q7: How is 3,3'-Bipyridine used in the synthesis of coordination polymers?
A8: 3,3'-Bipyridine acts as a bridging ligand in the construction of coordination polymers due to its two nitrogen donor atoms. These polymers find applications in areas like catalysis, gas storage, and sensing. [, , , , ]
Q8: How do the different isomers of bipyridine (2,2'-, 3,3'-, 4,4'-) affect the structures of coordination polymers?
A9: The isomerism of bipyridine plays a crucial role in dictating the final structure of the coordination polymer. For instance, 4,4'-bipyridine, due to its linear geometry, generally leads to one-dimensional or two-dimensional frameworks. In contrast, 3,3'-bipyridine, with its bent structure, can lead to more complex architectures, including three-dimensional frameworks with varying pore sizes and shapes. [, , , ]
Q9: Can you give an example where the choice of counterion influences the structure of a 3,3'-Bipyridine-based coordination polymer?
A10: Yes, in a study utilizing a chiral 3,3'-Bipyridine-5,5',6,6'-tetramethyl-2,2'-dimethoxy-1,1'-biphenyl ligand, researchers observed a fascinating phenomenon. The choice of counterion (NO3-, PF6-, or ClO4-) during the self-assembly process with silver(I) ions directly impacted the folding of the cationic polymer skeleton, resulting in two-fold, three-fold, and four-fold helices, respectively. []
Q10: Can 3,3'-Bipyridine be utilized in the construction of discrete supramolecular assemblies?
A11: Yes, the unique binding properties of 3,3'-bipyridine make it a valuable building block in supramolecular chemistry. For example, researchers have successfully used it as a bridging ligand to construct a rhomboidal diporphyrin prism. []
Q11: How does the choice of 3,3'-Bipyridine over its isomers impact supramolecular assembly formation?
A12: The specific geometry of 3,3'-Bipyridine, compared to its 2,2′- and 4,4′- isomers, significantly impacts its binding preferences and, therefore, the final structure of the supramolecular assembly. This control is exemplified by the selective encapsulation of 3,3'-Bipyridine within a rhomboidal diporphyrin prism, while 4,4'-Bipyridine exhibits weaker external coordination. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)
